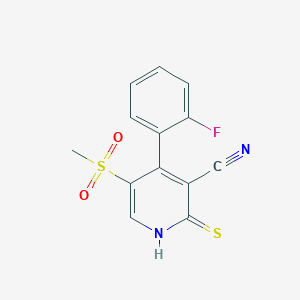
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylsulfonyl group, and a thioxo-dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thioxo-Dihydropyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thioxo-dihydropyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the dihydropyridine core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically added via a sulfonation reaction, using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thioxo and nitrile groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenyl methyl sulfone
- Phenylboronic pinacol esters
- 4-Difluoromethyl quinazolinones
Uniqueness
Compared to similar compounds, 4-(2-Fluorophenyl)-5-(methylsulfonyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the thioxo and nitrile groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C13H9FN2O2S2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-5-methylsulfonyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9FN2O2S2/c1-20(17,18)11-7-16-13(19)9(6-15)12(11)8-4-2-3-5-10(8)14/h2-5,7H,1H3,(H,16,19) |
InChI Key |
TVKYZLFOGDSVPG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13003915.png)
![[2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
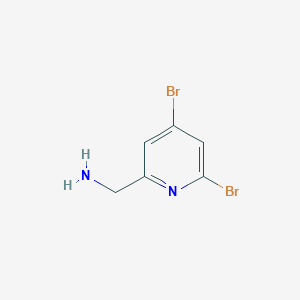
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)


![tert-Butyl 10-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13003967.png)
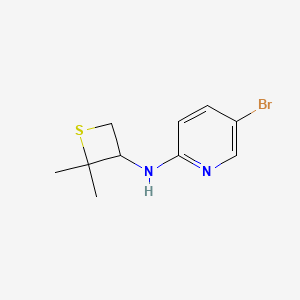
![2-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)propan-2-ol](/img/structure/B13003984.png)
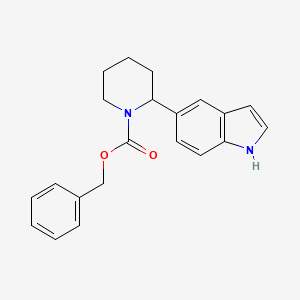
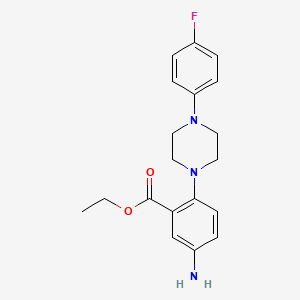
![6,7-dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13004001.png)

